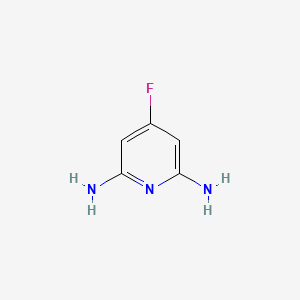

![molecular formula C5H10N2 B1396186 Bicyclo[1.1.1]pentane-1,3-diamine CAS No. 148561-75-5](/img/structure/B1396186.png)

Bicyclo[1.1.1]pentane-1,3-diamine

Vue d'ensemble

Description

Bicyclo[1.1.1]pentane is an organic compound and the simplest member of the bicyclic bridged compounds family . It is a hydrocarbon with the formula C5H8 . The molecular structure consists of three rings of four carbon atoms each . Bicyclo[1.1.1]pentane-1,3-diamine is a derivative of this compound.

Synthesis Analysis

Bicyclo[1.1.1]pentane (BCP) can mimic the para-substituted phenyl ring in biologically active compounds . Since then, bicyclo[1.1.1]pentanes have been playing an important role in chemistry . Synthesis and applications of BCPs are already covered in at least 9 recent reviews . The reaction proceeds by a nucleophilic substitution on a bench-stable precursor 1,3-diodobicyclo-[1.1.1]-pentane (DIBCP) .Molecular Structure Analysis

The molecular structure of Bicyclo[1.1.1]pentane consists of three rings of four carbon atoms each .Chemical Reactions Analysis

Bicyclo[1.1.1]pentanes (BCPs) have become established as attractive bioisosteres for para-substituted benzene rings in drug design . Conferring various beneficial properties compared with their aromatic “parents,” BCPs featuring a wide array of bridgehead substituents can now be accessed by an equivalent variety of methods .Applications De Recherche Scientifique

Enantioselective Functionalization

Bicyclo[1.1.1]pentanes (BCPs), including Bicyclo[1.1.1]pentane-1,3-diamine, are used in enantioselective C–H functionalization. This innovative strategy enables access to chiral substituted BCPs. The process involves intermolecular sp3 C–H insertion reactions of donor/acceptor diazo compounds catalyzed by a chiral dirhodium complex (Garlets et al., 2020).

Aminoalkylation Method

A method to synthesize 3-alkylbicyclo[1.1.1]pentan-1-amines directly from [1.1.1]propellane was developed. This is significant for incorporating pharmaceutically relevant amines onto the BCP scaffold, streamlining the synthesis of bicyclo[1.1.1]pentan-1-amine building blocks (Hughes et al., 2019).

Click Chemistry Building Blocks

Syntheses of BCP-derived azides and terminal alkynes, interesting substrates for click reactions, have been developed. This has implications for medicinal, combinatorial, and bioconjugate chemistry (Kokhan et al., 2017).

Synthesis of Functionalized BCPs

Methods for the synthesis of selenoether and thioether functionalized BCPs were reported. These methods exhibit broad functional group compatibility, excellent atom-economy, and are suitable for gram-scale preparation (Wu et al., 2020).

Enantioenriched α-Chiral BCPs

An efficient route to α-chiral BCPs was developed via asymmetric enolate functionalization. This approach aids in the synthesis of BCP analogues of phenylglycine and tarenflurbil (Wong et al., 2019).

Synthesis and Application in Drug Development

BCP motifs, including Bicyclo[1.1.1]pentane-1,3-diamine, are increasingly utilized as bioisosteres in medicinal chemistry due to their ability to impact key physicochemical properties. Techniques such as continuous flow-enabled synthesis and cross-coupling with complex aryl halide substrates have been developed to facilitate their use in drug development (VanHeyst et al., 2020).

Safety And Hazards

Orientations Futures

Bicyclo[1.1.1]pentanes (BCPs) have become established as attractive bioisosteres for para-substituted benzene rings in drug design . The introduction of this sp3-rich scaffold as a potential bioisostere for para-substituted benzene rings was a highly attractive prospect not only chemically but also from an intellectual property perspective . This work should ease the transition of bicyclo[1.1.1]pentane-containing bioactive compounds to clinical candidates, and subsequently to drugs .

Propriétés

IUPAC Name |

bicyclo[1.1.1]pentane-1,3-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10N2/c6-4-1-5(7,2-4)3-4/h1-3,6-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QXAJEURIVBSWIL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2(CC1(C2)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

98.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Bicyclo[1.1.1]pentane-1,3-diamine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-Oxa-2-azaspiro[3.4]octane](/img/structure/B1396107.png)

![2-Thia-6-azaspiro[3.3]heptane](/img/structure/B1396121.png)

![Carbonic acid methyl ester 4-methyl-[1,2,3]thiadiazol-5-ylmethyl ester](/img/structure/B1396125.png)